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Propargyl-PEG5-acid

PROTAC linker design ternary complex formation linker length optimization

Propargyl-PEG5-acid (CAS 1245823-51-1) is a heterobifunctional polyethylene glycol (PEG) linker containing a terminal propargyl (alkyne) group at one end and a carboxylic acid at the other. With five ethylene oxide repeating units (PEG5), the compound possesses a molecular weight of 304.34 g/mol, a calculated LogP of 0.177, and appears as a colorless to light yellow liquid with a density of 1.127±0.06 g/cm³.

Molecular Formula C14H24O7
Molecular Weight 304.34 g/mol
CAS No. 1245823-51-1
Cat. No. B610252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropargyl-PEG5-acid
CAS1245823-51-1
SynonymsPropargyl-PEG5-acid, Propyne-PEG4-CH2CH2COOH
Molecular FormulaC14H24O7
Molecular Weight304.34 g/mol
Structural Identifiers
InChIInChI=1S/C14H24O7/c1-2-4-17-6-8-19-10-12-21-13-11-20-9-7-18-5-3-14(15)16/h1H,3-13H2,(H,15,16)
InChIKeyGWIACWQVTBMVEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Propargyl-PEG5-acid (CAS 1245823-51-1) Heterobifunctional PEG Linker for PROTAC and ADC Procurement


Propargyl-PEG5-acid (CAS 1245823-51-1) is a heterobifunctional polyethylene glycol (PEG) linker containing a terminal propargyl (alkyne) group at one end and a carboxylic acid at the other . With five ethylene oxide repeating units (PEG5), the compound possesses a molecular weight of 304.34 g/mol, a calculated LogP of 0.177, and appears as a colorless to light yellow liquid with a density of 1.127±0.06 g/cm³ . It functions as a non-cleavable linker for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry conjugation of azide-bearing payloads to amine-containing scaffolds via amide bond formation . The compound is classified as a PROTAC (PROteolysis TArgeting Chimera) linker and an ADC (antibody-drug conjugate) linker building block .

Propargyl-PEG5-acid Linker Length Differentiation: Why PEG4 and PEG6 Analogs Cannot Be Substituted


PEG linker length is a critical determinant of PROTAC ternary complex formation, degradation efficiency, and overall physicochemical properties . Systematic structure-activity relationship studies demonstrate that the number of ethylene glycol units directly modulates the spatial distance between the E3 ligase ligand and the target protein warhead, with each PEG unit adding approximately 3.5 Å of contour length [1]. Even a single-unit change (e.g., PEG4 vs. PEG5) can shift the linker from a near-rigid constrained spacer to a more flexible entropic spring, altering the conformational ensemble sampled by the degrader molecule [2]. Critically, recent research on Retro-2-based PROTACs has demonstrated for the first time that GSPT1 degradation depends explicitly on the length of the flexible PEG chain linker—confirming that PEG4, PEG5, and PEG6 analogs are not functionally interchangeable in targeted protein degradation applications [3]. Generic substitution without empirical validation of linker length-specific degradation profiles risks compromising experimental reproducibility and reducing maximum degradation efficiency (Dmax) [3].

Propargyl-PEG5-acid Quantitative Evidence: Comparative Performance Data Against PEG4 and PEG6 Linkers


PEG5 Linker Chain Length: Positioning Between Constrained PEG4 and Flexible PEG6 Spacers

Propargyl-PEG5-acid contains five ethylene oxide repeating units, positioning its chain length between the more constrained PEG4 linker and the more flexible PEG6 linker. This intermediate length provides a distinct conformational profile that affects ternary complex formation in PROTAC applications . Each PEG unit adds approximately 3.5 Å of contour length, meaning PEG5 provides approximately 17.5 Å of extended chain length versus approximately 14 Å for PEG4 and approximately 21 Å for PEG6 [1]. Literature indicates that linker lengths corresponding to 3-5 ethylene glycol subunits produce PROTACs with distinct degradation profiles, with the optimal distance varying by target protein and E3 ligase pair [2].

PROTAC linker design ternary complex formation linker length optimization

PEG Linker Length-Dependent GSPT1 Degradation: Evidence That Unit Count Determines Activity

A 2026 structure-activity relationship study of Retro-2-based PROTACs demonstrated for the first time that GSPT1 degradation depends on the length of the flexible PEG chain linker [1]. The study systematically evaluated PROTAC constructs containing PEG linkers of varying lengths (including PEG2) and found that the degradation outcome was contingent upon the specific number of ethylene glycol units employed. This finding provides direct experimental validation that PEG unit count—and therefore the selection of PEG5 versus PEG4 or PEG6—is not an arbitrary choice but a functional determinant of degrader activity [1].

targeted protein degradation GSPT1 PROTAC SAR linker length dependence

Physicochemical Properties: PEG5 LogP and Density Differentiation from PEG4 and PEG6 Analogs

Propargyl-PEG5-acid exhibits a calculated LogP of 0.177 and a density of 1.127±0.06 g/cm³, reflecting its intermediate hydrophilicity/hydrophobicity balance relative to shorter and longer PEG analogs . The PEG5 chain provides enhanced aqueous solubility compared to PEG4 while maintaining better membrane permeability characteristics than longer PEG chains (PEG6, PEG8) that can exceed the polar surface area threshold for oral absorption [1]. Literature indicates that PEG chains beyond six to eight units can swell molecular weight and polar surface area sufficiently to eject constructs from the oral absorption window, whereas shorter PEG oligomers (3-5 units) have rescued otherwise insoluble degraders across multiple oncology programs [1].

PEG linker solubility LogP physicochemical characterization drug-like properties

Galectin-3 ADC Inhibitor Synthesis: Validated Application Distinguishing PEG5 from PEG4/PEG6

Propargyl-PEG5-acid has been specifically cited for use in synthesizing ADC inhibitors of Galectin-3, distinguishing it from Propargyl-PEG4-acid and Propargyl-PEG6-acid for which this specific application has not been documented in the available literature . The compound's 5-unit PEG spacer provides an optimal balance of linker length and solubility for Galectin-3 targeting ADC constructs, as evidenced by its use in preparing thiodigalactoside-bovine serum albumin conjugates as high-potency inhibitors of Galectin-3 [1].

ADC linker Galectin-3 inhibitor antibody-drug conjugate click chemistry

Propargyl-PEG5-acid Optimal Application Scenarios: Where PEG5 Linker Length Provides Procurement Advantage


PROTAC Linker Length Optimization Campaigns Requiring Intermediate PEG5 Spacing

Researchers conducting systematic PROTAC linker length structure-activity relationship (SAR) studies should procure Propargyl-PEG5-acid as part of a linker panel including PEG4 and PEG6 analogs. The PEG5 chain length provides an intermediate spatial separation of approximately 17.5 Å, enabling exploration of the conformational space between constrained PEG4 (approximately 14 Å) and flexible PEG6 (approximately 21 Å) linkers [1]. Literature precedent demonstrates that linker length optimization can improve degradation efficiency by several-fold to tenfold and increase maximum degradation (Dmax) to over 90% [2]. The heterobifunctional alkyne-acid architecture enables modular PROTAC assembly: the carboxylic acid couples to amine-containing E3 ligase ligands (e.g., VHL or CRBN recruiters) via amide bond formation, while the terminal alkyne undergoes CuAAC click chemistry with azide-functionalized target protein warheads [3].

Galectin-3 Targeting Antibody-Drug Conjugate (ADC) Development

Investigators developing Galectin-3 targeting ADCs should prioritize Propargyl-PEG5-acid based on its literature-validated application in synthesizing Galectin-3 ADC inhibitors [1]. The non-cleavable PEG5 spacer provides a stable linker architecture that resists enzymatic degradation in circulation while the hydrophilic PEG chain enhances conjugate solubility and reduces aggregation [2]. The compound has been specifically referenced in the preparation of thiodigalactoside-bovine serum albumin conjugates as high-potency Galectin-3 inhibitors, published in Bioconjugate Chemistry [3]. The terminal alkyne enables efficient CuAAC conjugation to azide-modified antibodies or payloads, while the carboxylic acid provides a handle for further derivatization or direct conjugation to amine-containing scaffolds .

Click Chemistry Bioconjugation Requiring Balanced Hydrophilicity and Conformational Flexibility

For click chemistry bioconjugation applications where linker length influences conjugation efficiency and conjugate properties, Propargyl-PEG5-acid offers a balanced profile between PEG4 (which may provide insufficient spacing for sterically demanding conjugates) and PEG6 (which may introduce excessive flexibility that complicates purification or reduces conjugate stability) [1]. The calculated LogP of 0.177 reflects an intermediate hydrophilicity that maintains aqueous solubility for biological applications while preserving sufficient organic character for synthetic handling [2]. The PEG5 chain's seven hydrogen bond acceptors provide enhanced aqueous solubility compared to PEG4 while avoiding the polar surface area expansion associated with PEG6 and longer chains that can impair membrane permeability [1]. The terminal alkyne undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-bearing biomolecules to form stable 1,2,3-triazole linkages, enabling efficient and bioorthogonal conjugation under mild aqueous conditions [3].

Parallel Synthesis of PROTAC Libraries with Variable Linker Composition

Medicinal chemistry teams generating PROTAC libraries for high-throughput degradation screening should include Propargyl-PEG5-acid as a distinct linker variant alongside PEG4 and PEG6 building blocks. The PEG5 linker provides a discrete increment in chain length (approximately +3.5 Å relative to PEG4) that may be optimal for specific target protein-E3 ligase pairs where PEG4 is too short to permit productive ternary complex formation and PEG6 introduces excessive conformational entropy [1]. The heterobifunctional architecture enables modular library synthesis: the carboxylic acid can be activated (e.g., with EDC/NHS) for coupling to amine-terminated E3 ligase ligands, while the alkyne undergoes CuAAC with diverse azide-functionalized warheads . This parallel synthesis approach allows for systematic exploration of linker length effects on degradation efficiency (DC50) and maximal degradation (Dmax), with literature indicating that optimal linker length can vary by target and must be determined empirically on a case-by-case basis [2][3].

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